molecular formula C21H27N3O2 B13007854 tert-Butyl ((6-(3,4-dihydroquinolin-1(2H)-yl)-4-methylpyridin-3-yl)methyl)carbamate

tert-Butyl ((6-(3,4-dihydroquinolin-1(2H)-yl)-4-methylpyridin-3-yl)methyl)carbamate

Cat. No.: B13007854
M. Wt: 353.5 g/mol
InChI Key: DSBAMHAJPRGJEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl ((6-(3,4-dihydroquinolin-1(2H)-yl)-4-methylpyridin-3-yl)methyl)carbamate is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a dihydroquinoline moiety, and a pyridine ring

Preparation Methods

The synthesis of tert-Butyl ((6-(3,4-dihydroquinolin-1(2H)-yl)-4-methylpyridin-3-yl)methyl)carbamate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the dihydroquinoline moiety: This can be achieved through the reduction of quinoline derivatives using suitable reducing agents.

    Introduction of the pyridine ring: This step involves the coupling of the dihydroquinoline intermediate with a pyridine derivative under appropriate conditions.

    Carbamate formation: The final step involves the reaction of the intermediate with tert-butyl chloroformate to form the carbamate group.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

tert-Butyl ((6-(3,4-dihydroquinolin-1(2H)-yl)-4-methylpyridin-3-yl)methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl ((6-(3,4-dihydroquinolin-1(2H)-yl)-4-methylpyridin-3-yl)methyl)carbamate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs. It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.

    Agrochemicals: The compound can be used as a lead structure for the development of new pesticides or herbicides.

    Material Science: It may be used in the synthesis of novel materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of tert-Butyl ((6-(3,4-dihydroquinolin-1(2H)-yl)-4-methylpyridin-3-yl)methyl)carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

tert-Butyl ((6-(3,4-dihydroquinolin-1(2H)-yl)-4-methylpyridin-3-yl)methyl)carbamate can be compared with other similar compounds, such as:

    tert-Butyl ((6-(3,4-dihydroisoquinolin-1(2H)-yl)-4-methylpyridin-3-yl)methyl)carbamate: This compound has a similar structure but with an isoquinoline moiety instead of a quinoline moiety.

    tert-Butyl ((6-(3,4-dihydroquinolin-1(2H)-yl)-4-ethylpyridin-3-yl)methyl)carbamate: This compound has an ethyl group instead of a methyl group on the pyridine ring.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C21H27N3O2

Molecular Weight

353.5 g/mol

IUPAC Name

tert-butyl N-[[6-(3,4-dihydro-2H-quinolin-1-yl)-4-methylpyridin-3-yl]methyl]carbamate

InChI

InChI=1S/C21H27N3O2/c1-15-12-19(24-11-7-9-16-8-5-6-10-18(16)24)22-13-17(15)14-23-20(25)26-21(2,3)4/h5-6,8,10,12-13H,7,9,11,14H2,1-4H3,(H,23,25)

InChI Key

DSBAMHAJPRGJEY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1CNC(=O)OC(C)(C)C)N2CCCC3=CC=CC=C32

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.